molecular formula C27H33N5O2S B2459422 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1251674-70-0

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2459422
CAS No.: 1251674-70-0
M. Wt: 491.65
InChI Key: JIMHBYUNGMIDSJ-UHFFFAOYSA-N
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Description

2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, piperazine, and acetamide functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its piperazine and pyrimidine moieties are of particular interest due to their known biological activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and methoxyphenyl groups. The final step often involves the formation of the thioether linkage and the acetamide group. Common reagents used in these reactions include halogenated pyrimidines, piperazine derivatives, and thiolating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring or the acetamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
  • 2-((6-(4-(4-methylphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Uniqueness

The unique combination of functional groups in 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide sets it apart from similar compounds. The presence of the methoxy group may enhance its biological activity or alter its pharmacokinetic properties.

Properties

IUPAC Name

2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2S/c1-21(8-9-22-6-4-3-5-7-22)30-26(33)19-35-27-18-25(28-20-29-27)32-16-14-31(15-17-32)23-10-12-24(34-2)13-11-23/h3-7,10-13,18,20-21H,8-9,14-17,19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMHBYUNGMIDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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